

3-Thiophenecarboxaldehyde physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Thiophenecarboxaldehyde**

Cat. No.: **B150965**

[Get Quote](#)

Technical Guide: 3-Thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **3-Thiophenecarboxaldehyde**. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and materials science.

Core Physical Properties

3-Thiophenecarboxaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its physical characteristics are crucial for its handling, reaction setup, and purification.

Data Presentation

The quantitative physical properties of **3-Thiophenecarboxaldehyde** are summarized in the table below for easy reference and comparison.

Physical Property	Value	Units	Notes
Molecular Formula	C ₅ H ₄ OS		
Molecular Weight	112.15	g/mol	[1] [2] [3]
Appearance	Colorless to pale yellow clear liquid		[4]
Density	1.28	g/mL	at 25 °C [1] [5] [6] [7] [8]
Boiling Point	194-196	°C	at 760 mmHg [4] [5] [7]
	86-87	°C	at 20 mmHg [5] [7]
Melting Point	-30	°C	[7] [9]
Refractive Index	1.583		at 20 °C (n _{20/D}) [1] [5] [6] [7]
Vapor Pressure	0.31	mmHg	at 20 °C [1] [5] [6] [7]
Flash Point	75	°C	Closed cup [5]
Solubility	Not miscible in water. Soluble in Chloroform, Hexanes.		[9] [10]

Experimental Protocols

While specific experimental procedures for determining the physical properties of **3-Thiophenecarboxaldehyde** are not extensively detailed in the literature, standard methodologies for liquid aldehydes are applicable.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.

Apparatus:

- Thiele tube or oil bath
- Thermometer (0-250 °C range)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating source (Bunsen burner or heating mantle)
- Stand and clamp

Procedure:

- A small amount of **3-Thiophenecarboxaldehyde** is placed into the fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is immersed in a Thiele tube or an oil bath.
- The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is discontinued when a continuous and rapid stream of bubbles is observed.
- The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

- Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
- Analytical balance
- Thermometer
- Water bath

Procedure:

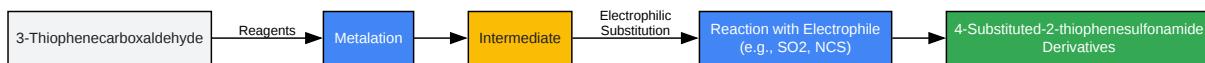
- A clean and dry pycnometer is weighed empty (m_1).
- The pycnometer is filled with distilled water of a known temperature and weighed again (m_2).
The density of water at this temperature (ρ_{water}) is known.
- The pycnometer is emptied, dried, and then filled with **3-Thiophenecarboxaldehyde** at the same temperature and weighed (m_3).
- The volume of the pycnometer is calculated using the mass and density of the water: $V = (m_2 - m_1) / \rho_{\text{water}}$.
- The density of the **3-Thiophenecarboxaldehyde** (ρ_{sample}) is then calculated: $\rho_{\text{sample}} = (m_3 - m_1) / V$.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone)


- Soft tissue

Procedure:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.
- The instrument is calibrated using a standard liquid with a known refractive index, often distilled water.
- A few drops of **3-Thiophenecarboxaldehyde** are placed on the surface of the prism using a clean dropper.
- The prisms are closed and the light source is adjusted to illuminate the field of view.
- The dispersion is corrected by adjusting the compensator drum to remove any color fringes at the borderline between the light and dark fields.
- The main adjustment is made to bring the borderline into the center of the crosshairs.
- The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a key synthetic application of **3-Thiophenecarboxaldehyde** in the preparation of 4-substituted 2-thiophenesulfonamides, which are of interest in medicinal chemistry, for example, as carbonic anhydrase inhibitors.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **3-Thiophenecarboxaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. davjalandhar.com [davjalandhar.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. studylib.net [studylib.net]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [3-Thiophenecarboxaldehyde physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150965#3-thiophenecarboxaldehyde-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com